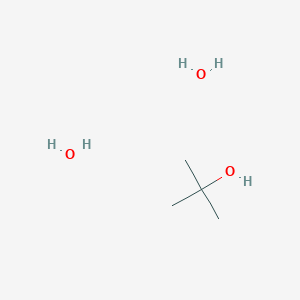
Tertiary butyl alcohol dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tertiary butyl alcohol dihydrate, also known as 2-methyl-2-propanol dihydrate, is a chemical compound with the molecular formula (CH₃)₃COH·2H₂O. It is a tertiary alcohol, meaning the carbon atom holding the hydroxyl group is attached to three other carbon atoms. This compound is a colorless solid with a camphor-like odor and is miscible with water, ethanol, and diethyl ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tertiary butyl alcohol dihydrate can be synthesized through the hydration of isobutylene. This process involves mixing isobutylene with concentrated sulfuric acid and water in a reaction vessel. The sulfuric acid acts as a catalyst, facilitating the hydration reaction .
Industrial Production Methods: Industrially, tertiary butyl alcohol is produced as a byproduct of propylene oxide production from isobutane. It can also be synthesized via the catalytic hydration of isobutylene or through a Grignard reaction between acetone and methylmagnesium chloride .
Types of Reactions:
Substitution: It reacts with hydrogen chloride to form tertiary butyl chloride via an S_N1 mechanism.
Dehydration: In the presence of strong acids like sulfuric acid, tertiary butyl alcohol can undergo dehydration to form isobutylene.
Common Reagents and Conditions:
Hydrogen chloride: for substitution reactions.
Sulfuric acid: for dehydration reactions.
Major Products:
Tertiary butyl chloride: from substitution reactions.
Isobutylene: from dehydration reactions.
Applications De Recherche Scientifique
Tertiary butyl alcohol dihydrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tertiary butyl alcohol dihydrate involves its ability to act as a solvent and a reagent in various chemical reactions. In substitution reactions, it forms a stable tertiary carbocation intermediate, which then reacts with nucleophiles . In dehydration reactions, the hydroxyl group is protonated, leading to the formation of a carbocation and subsequent elimination of water to form an alkene .
Comparaison Avec Des Composés Similaires
- 1-Butanol
- Isobutanol
- Butan-2-ol
Comparison:
- 1-Butanol and isobutanol are primary and secondary alcohols, respectively, and are more prone to oxidation compared to tertiary butyl alcohol.
- Butan-2-ol is a secondary alcohol and can be oxidized to a ketone, unlike tertiary butyl alcohol, which resists oxidation .
Tertiary butyl alcohol dihydrate stands out due to its resistance to oxidation and its unique ability to form stable carbocations, making it valuable in various chemical reactions and industrial applications.
Propriétés
Numéro CAS |
153205-82-4 |
|---|---|
Formule moléculaire |
C4H14O3 |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2-methylpropan-2-ol;dihydrate |
InChI |
InChI=1S/C4H10O.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2 |
Clé InChI |
XQUKHYXUTCHCRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
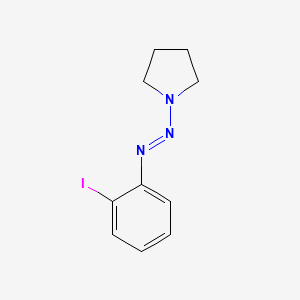
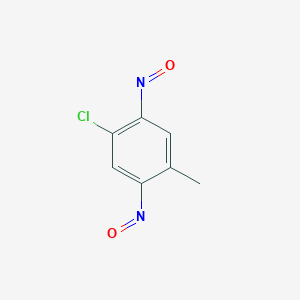

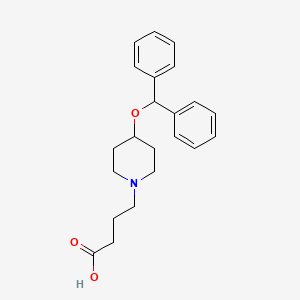
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
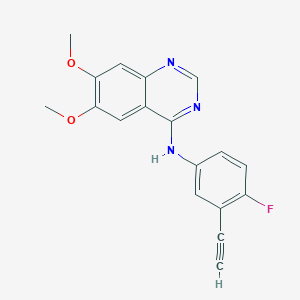
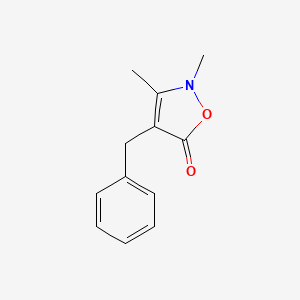

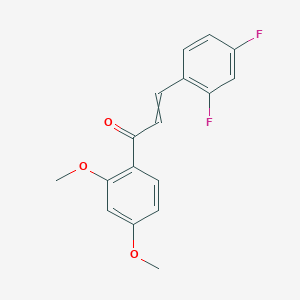
![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
